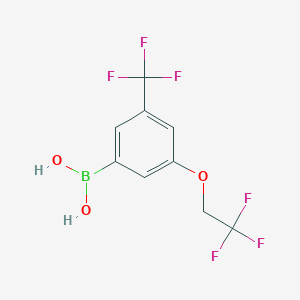

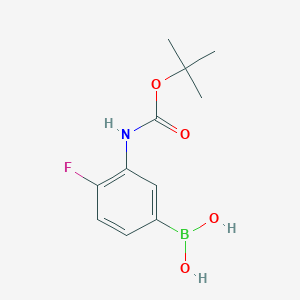

(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electrolytes for Lithium Metal Batteries

In the quest for high-energy-density lithium metal batteries, (3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid derivatives have been studied as potential electrolyte solvents. These compounds exhibit high oxidative stability, low volatility, and non-flammability, making them suitable for use in batteries that require stable and safe operation. The introduction of such fluorinated nitrile compounds in electrolytes has shown to improve the cycling performance for both lithium metal anodes and high-voltage cathodes .

Organic Synthesis

This boronic acid derivative is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The presence of trifluoromethyl and trifluoroethoxy groups can enhance the reactivity and stability of intermediates, facilitating the synthesis of various pharmaceuticals and polymers .

Analytical Chemistry

In analytical chemistry, the compound’s unique structural features can be exploited for chromatographic separation techniques. Its fluorinated groups may interact differently with the stationary phase, aiding in the separation of complex mixtures. Additionally, it can serve as a standard or reference compound in mass spectrometry to identify and quantify similar structures .

Materials Science

The compound’s application extends to materials science, where its fluorinated moieties can influence the properties of polymers and coatings. For example, incorporating such boronic acids into polymer backbones can result in materials with enhanced thermal stability, chemical resistance, and unique dielectric properties, which are beneficial for electronic applications .

Pharmaceuticals

In the pharmaceutical industry, boronic acids are integral to the development of protease inhibitors, which are a class of drugs used to treat various diseases, including cancer and viral infections. The trifluoromethyl and trifluoroethoxy groups can improve the binding affinity and selectivity of these inhibitors, leading to more effective medications .

Environmental Science

The environmental impact of fluorinated compounds is an area of active research. While the compound itself may not have direct applications in environmental science, its derivatives and the understanding of its degradation products can inform the assessment of environmental persistence and bioaccumulation potential of fluorinated pollutants .

Eigenschaften

IUPAC Name |

[3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF6O3/c11-8(12,13)4-19-7-2-5(9(14,15)16)1-6(3-7)10(17)18/h1-3,17-18H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKSRPOAFLMVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

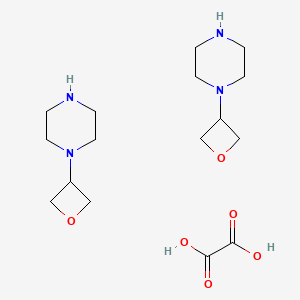

![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)

![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)

![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)